molecular formula C22H19NO4 B2458145 (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate CAS No. 551931-10-3

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate

Cat. No.: B2458145
CAS No.: 551931-10-3
M. Wt: 361.397
InChI Key: PDVDUKKDPPEBRR-HZHRSRAPSA-N
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Description

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate is a chemical compound with the molecular formula C22H19NO4 It is a Schiff base derivative, which is a class of compounds typically formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate typically involves the reaction of 4-(benzyloxy)benzaldehyde with 4-methoxybenzoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Corresponding amines and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in medicinal chemistry and drug development.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-{[4-(methoxy)phenyl]methylidene}amino 4-methoxybenzoate
  • (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate
  • (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-hydroxybenzoate

Uniqueness

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate is unique due to the presence of both benzyloxy and methoxy functional groups, which can influence its chemical reactivity and potential applications. The combination of these groups can enhance its ability to form stable complexes with metal ions and may also impact its biological activity.

Properties

IUPAC Name

[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-25-20-13-9-19(10-14-20)22(24)27-23-15-17-7-11-21(12-8-17)26-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVDUKKDPPEBRR-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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